11-Oxo Mometasone Furoate
CAS No.:
Cat. No.: VC18569720
Molecular Formula: C27H28Cl2O6
Molecular Weight: 519.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28Cl2O6 |
|---|---|
| Molecular Weight | 519.4 g/mol |
| IUPAC Name | [(8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1 |
| Standard InChI Key | SFAHXDAAJXUITL-JDUHINTCSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
Introduction
Structural and Chemical Identity of 11-Oxo Mometasone Furoate
11-Oxo mometasone furoate (CHClO) is a structural analog of mometasone furoate (CHClO), distinguished by the oxidation of the 11β-hydroxy group to a ketone moiety . This modification alters the steric and electronic properties of the steroid nucleus, potentially influencing its binding affinity to glucocorticoid receptors and metabolic stability.
Table 1: Comparative Chemical Properties
| Property | Mometasone Furoate | 11-Oxo Mometasone Furoate |
|---|---|---|
| Molecular Formula | CHClO | CHClO |
| Molecular Weight (g/mol) | 521.43 | 535.39 |
| Key Functional Groups | 11β-hydroxy, 20-oxo, 17α-furoate | 11-oxo, 20-oxo, 17α-furoate |
| Partition Coefficient (logP) | >5.0 | Estimated >4.5* |
*Derived from structural similarity to parent compound .
Synthesis and Formation Pathways
Industrial Synthesis and Process-Related Impurities
Mometasone furoate is synthesized via a multi-step process involving epoxide ring-opening, chlorination, and esterification . The 11-oxo derivative may arise during:
-
Incomplete protection of the 11β-hydroxy group during esterification, leading to unintended oxidation.
-
Oxidative degradation of mometasone furoate under storage or manufacturing conditions .
In one synthesis route, the 11,12-epoxide intermediate (8-DM) is converted to the 11-oxo functionality through acid-catalyzed hydrolysis, a step critical for establishing the corticosteroid backbone . Deviations in reaction conditions (e.g., excess oxidizing agents) could prematurely oxidize the 11β-hydroxy group before esterification, yielding 11-oxo mometasone furoate as a side product.
Table 2: Key Synthesis Conditions Favoring 11-Oxo Formation
Analytical Characterization and Detection
Chromatographic Profiling
High-performance liquid chromatography (HPLC) is the gold standard for detecting 11-oxo mometasone furoate in pharmaceutical formulations. A study using a C18 column (150 × 4.6 mm, 3.5 μm) with acetonitrile/water (65:35 v/v) mobile phase reported a retention time shift from 12.3 min (mometasone furoate) to 14.1 min (11-oxo derivative), attributable to increased hydrophobicity .
Table 3: HPLC Parameters for Impurity Detection
| Parameter | Mometasone Furoate | 11-Oxo Derivative |
|---|---|---|
| Retention Time (min) | 12.3 | 14.1 |
| Peak Area (% RSD) | 0.98 | 1.12 |
| LOD (ng/mL) | 5.2 | 6.8 |
Spectroscopic Identification
-
IR Spectroscopy: The 11-oxo group introduces a strong carbonyl stretch at ~1,710 cm, absent in the parent compound .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 535.39 [M+H], consistent with the addition of an oxygen atom .
Pharmacological and Toxicological Profile
Receptor Binding and Potency
The 11-oxo modification likely reduces glucocorticoid receptor (GR) affinity. Molecular docking studies suggest that the loss of the 11β-hydroxy group disrupts a critical hydrogen bond with Asn564 in the GR ligand-binding domain, potentially diminishing anti-inflammatory efficacy .
Table 4: In Vitro Activity Comparison
| Assay | Mometasone Furoate (IC) | 11-Oxo Derivative (IC) |
|---|---|---|
| GR Binding Affinity | 0.5 nM | 12.3 nM |
| IL-6 Inhibition (PBMCs) | 85% at 10 nM | 22% at 10 nM |
Toxicological Considerations
As a process impurity, 11-oxo mometasone furoate is subject to International Council for Harmonisation (ICH) guidelines, requiring control below 0.15% in final formulations . Acute toxicity studies in rodents indicate an LD >2,000 mg/kg, classifying it as low-risk for accidental exposure .
Regulatory and Manufacturing Implications
The presence of 11-oxo mometasone furoate in drug products necessitates rigorous process validation. Strategies to mitigate its formation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume